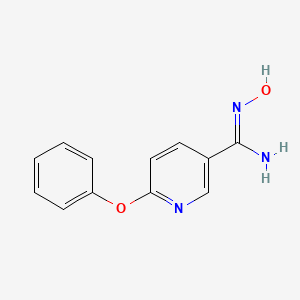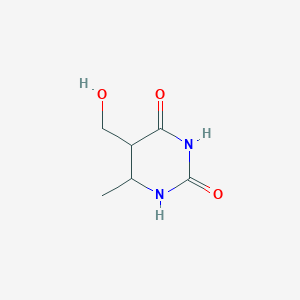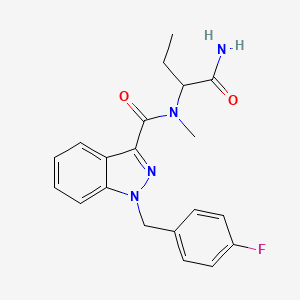
AB-FUBINACA isomer 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AB-FUBINACA isomer 5: is a synthetic cannabinoid, which is a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component in cannabis. This compound is a regioisomer of AB-FUBINACA, meaning it has the same molecular formula but a different arrangement of atoms. This compound has high affinity for the central cannabinoid receptor (CB1), making it a potent agonist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AB-FUBINACA isomer 5 involves several steps, starting with the preparation of the indazole core. The indazole is then functionalized with a fluorobenzyl group and a carboxamide side chain. The specific synthetic route and reaction conditions can vary, but typically involve:
Formation of the Indazole Core: This is achieved through cyclization reactions involving hydrazine and a suitable diketone.
Introduction of the Fluorobenzyl Group: This step involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the indazole core.
Attachment of the Carboxamide Side Chain: This is done through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing robust purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
AB-FUBINACA isomer 5 can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of hydroxylated metabolites.
Reduction: This can reduce the carbonyl groups to alcohols.
Substitution: This can involve replacing the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogs, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
AB-FUBINACA isomer 5 has several scientific research applications:
Biology: It is studied for its interaction with cannabinoid receptors, providing insights into receptor binding and activation mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its high potency and potential for abuse limit its clinical use.
Wirkmechanismus
AB-FUBINACA isomer 5 exerts its effects by binding to the central cannabinoid receptor (CB1) with high affinity. This binding activates the receptor, leading to a cascade of intracellular events that result in the psychoactive effects associated with synthetic cannabinoids. The exact molecular pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .
Vergleich Mit ähnlichen Verbindungen
AB-FUBINACA isomer 5 is unique among its positional isomers due to its specific arrangement of atoms, which affects its binding affinity and potency. Similar compounds include:
AB-FUBINACA: The parent compound with a different positional arrangement.
JWH-018: Another synthetic cannabinoid with a different core structure.
CP-47,497: A synthetic cannabinoid with a different chemical scaffold.
These compounds share similar mechanisms of action but differ in their chemical structures, receptor affinities, and potencies.
Eigenschaften
CAS-Nummer |
2365471-25-4 |
|---|---|
Molekularformel |
C20H21FN4O2 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N-(1-amino-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]-N-methylindazole-3-carboxamide |
InChI |
InChI=1S/C20H21FN4O2/c1-3-16(19(22)26)24(2)20(27)18-15-6-4-5-7-17(15)25(23-18)12-13-8-10-14(21)11-9-13/h4-11,16H,3,12H2,1-2H3,(H2,22,26) |
InChI-Schlüssel |
WEURZBLJVAHFOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)N)N(C)C(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


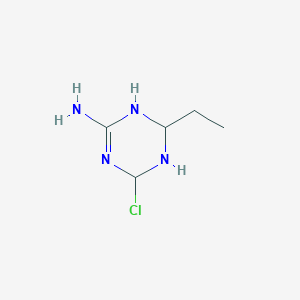
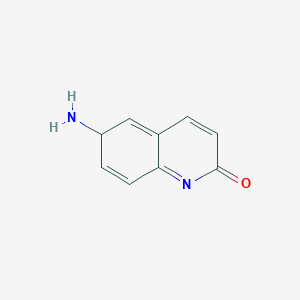


![7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358676.png)
![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12358682.png)
![Ethyl 6-oxo-7,7a-dihydropyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B12358689.png)
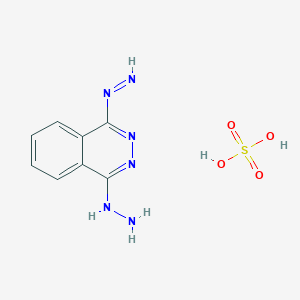

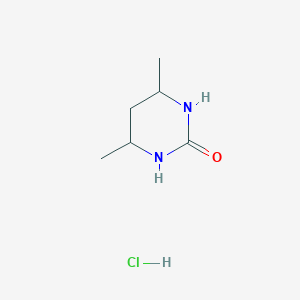
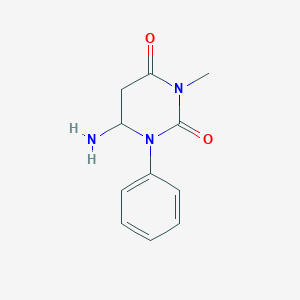
![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12358727.png)
